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Compound of Interest

Compound Name:
Fmoc-3-amino-4-methylbenzoic

acid

Cat. No.: B1322508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics

of Fmoc-3-amino-4-methylbenzoic acid, a key building block in peptide synthesis and drug

development. Due to the limited availability of specific experimental data for this compound in

public databases, this guide presents a predictive analysis based on the known spectroscopic

data of its constituent parts: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the

3-amino-4-methylbenzoic acid core. This information is intended to serve as a reference for

researchers in the process of synthesizing and characterizing this molecule.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic

analyses of Fmoc-3-amino-4-methylbenzoic acid. These predictions are derived from the

analysis of similar compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.0 - 13.0 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~8.5 - 9.5 Singlet (broad) 1H Amine (-NH)

~7.8 - 7.9 Doublet 2H Aromatic (Fmoc)

~7.6 - 7.7 Doublet 2H Aromatic (Fmoc)

~7.2 - 7.4 Multiplet 4H Aromatic (Fmoc)

~7.0 - 7.5 Multiplet 3H
Aromatic (benzoic

acid)

~4.2 - 4.5 Multiplet 3H Fmoc (-CH-CH₂-)

~2.2 - 2.4 Singlet 3H Methyl (-CH₃)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~167 Carboxylic acid (-COOH)

~156 Carbonyl (Fmoc, -O-(C=O)-)

~144 Aromatic (Fmoc, quaternary)

~141 Aromatic (Fmoc, quaternary)

~120 - 140 Aromatic (benzoic acid)

~128 Aromatic (Fmoc)

~127 Aromatic (Fmoc)

~125 Aromatic (Fmoc)

~120 Aromatic (Fmoc)

~66 Fmoc (-CH₂)

~47 Fmoc (-CH)

~17 Methyl (-CH₃)

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

~3300 Medium N-H stretch (amine)

~3050 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (aliphatic)

~1720 Strong C=O stretch (Fmoc, urethane)

~1680 Strong C=O stretch (carboxylic acid)

~1600, ~1480 Medium-Strong C=C stretch (aromatic)

~1520 Strong N-H bend (amine)

~1250 Strong
C-O stretch (carboxylic

acid/Fmoc)

~740, ~760 Strong C-H bend (aromatic)

Table 4: Predicted Mass Spectrometry Data
Parameter Value

Molecular Formula C₂₃H₁₉NO₄

Molecular Weight 373.40 g/mol

[M+H]⁺ (ESI⁺) 374.13 m/z

[M-H]⁻ (ESI⁻) 372.12 m/z

[M+Na]⁺ (ESI⁺) 396.11 m/z

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of Fmoc-3-amino-4-methylbenzoic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-dimensional proton spectrum with the following typical parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters:

Pulse Program: zgpg30

Number of Scans: 1024 or more

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s
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Spectral Width: 240 ppm

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC

= 39.52 ppm).

Integrate the ¹H NMR signals and assign the peaks.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid Fmoc-3-amino-4-methylbenzoic acid sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typical parameters:

Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing:

The software will automatically ratio the sample spectrum against the background spectrum

to produce the absorbance spectrum.

Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an

electrospray ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of Fmoc-3-amino-4-methylbenzoic acid (approximately 1 mg/mL)

in a suitable solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the

mobile phase.

Data Acquisition (ESI):

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography system.

Acquire spectra in both positive and negative ion modes.

Typical ESI source parameters:

Capillary Voltage: 3-4 kV

Nebulizing Gas Pressure: 1-2 bar
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Drying Gas Flow: 5-10 L/min

Drying Gas Temperature: 200-300 °C

Data Processing:

Analyze the resulting mass spectra to identify the molecular ion peaks (e.g., [M+H]⁺, [M-H]⁻,

[M+Na]⁺).

Compare the observed m/z values with the calculated exact mass to confirm the elemental

composition.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

compound like Fmoc-3-amino-4-methylbenzoic acid.
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Caption: Workflow for the synthesis and spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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